N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Synthesis of the Quinazolinone Core: This is achieved by reacting anthranilic acid with an appropriate aldehyde and an amine to form the quinazolinone structure.
Coupling Reactions: The benzodioxole and quinazolinone intermediates are then coupled using a suitable linker, such as a pentanamide chain, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the quinazolinone core would produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE shares structural similarities with other benzodioxole and quinazolinone derivatives.
Other similar compounds: include various substituted benzodioxoles and quinazolinones, which may have different substituents on the aromatic rings or variations in the linker chain.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE lies in its specific combination of functional groups and the resulting properties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H26ClN3O5 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H26ClN3O5/c29-22-9-3-1-7-20(22)17-32-23-10-4-2-8-21(23)27(34)31(28(32)35)14-6-5-11-26(33)30-16-19-12-13-24-25(15-19)37-18-36-24/h1-4,7-10,12-13,15H,5-6,11,14,16-18H2,(H,30,33) |
InChI Key |
GGDRXYLHULBHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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